2,2,3-Trimethyloxolan-3-amine

medicinal chemistry ADME drug design

Researchers requiring controlled steric hindrance in oxolane-amine scaffolds often face limited commercial availability and variable purity. 2,2,3-Trimethyloxolan-3-amine (CAS 2060059-62-1) resolves these issues as a high-purity, research-grade building block. - Consistent 95% purity specification for reliable synthetic outcomes - Distinct 2,2,3-trimethyl substitution pattern ensures reproducible steric effects (est. Sterimol B1 ~2.6 Å) - Suitable for synthesizing bulky NHC/phosphine ligands and lipophilic CNS lead compounds - Non-hazardous for transport; shipped from US stock with full quality assurance documentation

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13244406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3-Trimethyloxolan-3-amine
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1(C(CCO1)(C)N)C
InChIInChI=1S/C7H15NO/c1-6(2)7(3,8)4-5-9-6/h4-5,8H2,1-3H3
InChIKeyHOYVUTMERXRYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3-Trimethyloxolan-3-amine: Product Overview


2,2,3-Trimethyloxolan-3-amine (CAS: 2060059-62-1) is a nitrogen-containing heterocyclic compound belonging to the class of oxolane (tetrahydrofuran) amines . Its molecular structure features a saturated five-membered oxolane ring with three methyl substituents at the 2- and 3-positions and a primary amine group at the 3-position, resulting in a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol . The compound is typically supplied as a research chemical with a minimum purity specification of 95% .

Sterically hindered amine for controlled-reactivity synthesis
Lipophilic oxolane building block for medicinal chemistry research
Research-grade specification supports synthetic reproducibility

2,2,3-Trimethyloxolan-3-amine vs Generic Oxolane Amines


Oxolane amines exhibit significant variation in steric bulk, nucleophilicity, and lipophilicity depending on substitution pattern. The 2,2,3-trimethyl substitution creates a highly congested environment around both the amine nitrogen and the oxolane ring, which markedly retards reaction kinetics in alkylation and acylation reactions compared to less hindered analogues . This steric profile is distinct from 3,5,5-trimethyl or 2,4,5-trimethyl [1] regioisomers, which position methyl groups differently and thus offer different accessibility to the amine lone pair. Generic substitution with unsubstituted tetrahydrofuran-3-amine (MW 87.12) [2] or even other trimethyl analogues will alter reaction rates, selectivity, and product distribution, making them non-interchangeable in synthetic sequences where controlled steric hindrance is required.

Unsubstituted or differently substituted oxolane amines may shift reaction kinetics and selectivity due to altered steric access
Regioisomeric trimethyl patterns (e.g., 3,5,5-) exhibit different steric parameters; direct substitution may alter product distribution
Non-hindered tetrahydrofuran-3-amine changes nucleophilicity and lipophilicity, requiring re-optimization of synthetic sequences

2,2,3-Trimethyloxolan-3-amine: Key Comparative Data


Enhanced Molecular Weight and Lipophilicity

2,2,3-Trimethyloxolan-3-amine exhibits a significantly higher molecular weight (129.20 g/mol) compared to the unsubstituted tetrahydrofuran-3-amine (87.12 g/mol) . This difference is attributable to the presence of three methyl groups, which also increase calculated lipophilicity (clogP estimated increase >1 log unit based on methyl group contributions). The higher molecular weight and lipophilicity profile make the compound a more suitable building block for optimizing passive membrane permeability and reducing polar surface area in lead optimization campaigns .

MW & lipophilicity
Data to verify
ΔMW +42.08 g/mol; ΔclogP ~+1.3
Supports lipophilicity-aware building block selection for lead optimization context
Calculated estimates; confirm experimentally for specific scaffolds
medicinal chemistry ADME drug design

Enhanced Steric Hindrance

The 2,2,3-trimethyl substitution pattern places two methyl groups on the carbon adjacent to the amine-bearing carbon (C2), creating a more congested environment than the 3,5,5-trimethyl regioisomer . In silico analysis indicates that 2,2,3-trimethyloxolan-3-amine has a larger Sterimol B1 parameter (width of substituent) at the amine position (~2.6 Å) compared to 3,5,5-trimethyloxolan-3-amine (~2.1 Å) [1]. This increased steric bulk is expected to further reduce N-alkylation rates and increase selectivity in reactions where a hindered amine nucleophile is desired .

Steric bulk
Class-level
Est. Sterimol B1 ~2.6 Å vs. ~2.1 Å for 3,5,5-isomer
Supports rational steric probe selection for SAR studies
In silico estimation; empirical validation advised
steric hindrance catalysis synthetic methodology

Purity and Storage Specifications

Commercially sourced 2,2,3-trimethyloxolan-3-amine is supplied with a documented minimum purity specification of 95% (by HPLC or GC) . This purity level is comparable to or exceeds that of many research-grade trimethyloxolan amine analogues, which are often offered without stated purity or at lower specifications (e.g., 90% for some custom syntheses) . Additionally, the compound is recommended for long-term storage in a cool, dry place to maintain stability, consistent with best practices for hindered primary amines .

Purity specification
Specification review
Minimum 95% (HPLC/GC)
Documented purity supports synthetic reproducibility; verify CoA
Typical research-grade standard
chemical procurement quality control synthetic reliability

2,2,3-Trimethyloxolan-3-amine: Recommended Applications


Ligand Scaffold for Transition Metal Catalysis

The pronounced steric hindrance of 2,2,3-trimethyloxolan-3-amine (estimated Sterimol B1 ~2.6 Å at nitrogen) [1] makes it a valuable precursor for synthesizing bulky N-heterocyclic carbene (NHC) ligands or phosphine ligands. Compared to less hindered analogues, ligands derived from this amine are expected to enforce a wider cone angle around the metal center, potentially enhancing regioselectivity and catalyst lifetime in cross-coupling reactions.

Lipophilic Building Block for Medicinal Chemistry

With a molecular weight of 129.20 g/mol and a calculated logP increase of approximately +1.3 relative to unsubstituted tetrahydrofuran-3-amine , this compound serves as an effective lipophilic building block. It can be incorporated into lead compounds to modulate logD, improve blood-brain barrier penetration, or increase metabolic stability without introducing additional hydrogen bond donors, a common strategy in CNS drug discovery.

Steric Probe for QSAR Studies

The well-defined substitution pattern and quantifiable steric parameters (e.g., Sterimol B1) [1] make 2,2,3-trimethyloxolan-3-amine a suitable probe for mapping steric tolerance in enzyme active sites or receptor binding pockets. SAR studies can correlate the increased steric bulk with changes in IC50 or EC50 values, providing direct insights into the spatial requirements for target engagement.

Synthesis of HALS Analogs

The hindered amine structure, featuring a 2,2,3-trimethyl substitution adjacent to the nitrogen, mimics the core of many Hindered Amine Light Stabilizers. While the oxolane ring replaces the typical piperidine, the steric environment around the nitrogen is comparable, potentially offering alternative photostabilization profiles or improved compatibility with polar polymer matrices. Initial studies could compare its stabilizing efficiency against commercial HALS standards.

Application
Selection Property
Validation Focus
Transition metal catalysis ligand scaffold
Bulky amine architecture
Cone angle and regioselectivity in cross-coupling
Medicinal chemistry building block
Lipophilicity modulation
logD impact and permeability in CNS research compounds
QSAR steric probe
Defined steric parameters
Structure-activity correlation with target engagement
Hindered amine light stabilizer analog
Hindered amine core
Photostabilization efficiency vs. commercial standards
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